molecular formula C7H10O2 B8755714 4,6-dimethyl-3,4-dihydropyran-2-one CAS No. 92912-06-6

4,6-dimethyl-3,4-dihydropyran-2-one

Cat. No.: B8755714
CAS No.: 92912-06-6
M. Wt: 126.15 g/mol
InChI Key: UPCDWBFNKSZLIC-UHFFFAOYSA-N
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Description

4,6-Dimethyl-3,4-dihydropyran-2-one is a cyclic ketone belonging to the dihydropyranone family. Its structure consists of a partially saturated six-membered pyran ring with a ketone group at position 2 and methyl substituents at positions 4 and 6. This compound has drawn attention due to its natural occurrence in fungal metabolites, as evidenced by its isolation from Craterellus odoratus alongside structurally related chromen-2-one derivatives . The compound’s stereochemistry and stability have been confirmed via advanced NMR techniques, including ROESY and HMBC, which highlight the spatial arrangement of substituents and intramolecular interactions .

Properties

CAS No.

92912-06-6

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

4,6-dimethyl-3,4-dihydropyran-2-one

InChI

InChI=1S/C7H10O2/c1-5-3-6(2)9-7(8)4-5/h3,5H,4H2,1-2H3

InChI Key

UPCDWBFNKSZLIC-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)OC(=C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,6-Dimethyl-3,4-dihydro-2H-pyran-2-one can be synthesized through several methods. One common route involves the cyclization of 4,6-dimethyl-2-pyrone under acidic conditions. Another method includes the reaction of 4,6-dimethyl-2-pyrone with a suitable nucleophile, followed by cyclization.

Industrial Production Methods: In industrial settings, the production of 4,6-dimethyl-3,4-dihydro-2H-pyran-2-one often involves the use of catalytic processes to ensure high yields and purity. The reaction conditions are optimized to favor the formation of the desired product while minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dimethyl-3,4-dihydro-2H-pyran-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxygen atom in the ring is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted pyranones depending on the nucleophile used.

Scientific Research Applications

4,6-Dimethyl-3,4-dihydro-2H-pyran-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4,6-dimethyl-3,4-dihydro-2H-pyran-2-one involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The specific pathways involved depend on the nature of the target and the type of reaction.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Positioning

Key structural analogs include:

3,6-Dimethyl-3,6-dihydropyran-2-one oxime
  • Structure : Features methyl groups at positions 3 and 6, with an oxime group replacing the ketone at position 2.
  • Properties : Detected in Scurrula artopurpurea leaf extracts via GC-MS, this isomer exhibits lower relative abundance (2.11% and 0.34%) compared to other metabolites, suggesting reduced stability or reactivity under analytical conditions .
6,7-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-one
  • Structure : A coumarin derivative with a fused benzene ring and methyl groups at positions 6 and 7.
  • Properties: The aromatic system in benzopyran-4-one enhances conjugation, leading to distinct UV absorption and fluorescence properties compared to non-aromatic dihydropyran-2-ones. This compound is commercially available as a specialty chemical for pharmaceutical research .
2,6-Dimethyl-3,7-octadiene-2,6-diol
  • Structure : A linear diol with methyl and diene groups.
  • Biological Relevance : While structurally distinct, this compound shares functional similarities in ecological roles, such as acting as a signaling molecule in plant-insect interactions .

Physicochemical and Spectral Comparisons

Compound Molecular Formula Key Substituents NMR Shifts (Notable Features) Stability/Reactivity Insights
4,6-Dimethyl-3,4-dihydropyran-2-one C₇H₁₀O₂ 4-CH₃, 6-CH₃ ROESY confirms 4-CH₃ axial orientation Stable under ambient conditions
3,6-Dimethyl-3,6-dihydropyran-2-one oxime C₇H₁₁NO₂ 3-CH₃, 6-CH₃, oxime N/A (GC-MS detection only) Low abundance suggests thermal lability
6,7-Dimethyl-1-benzopyran-4-one C₁₀H₁₀O₂ 6-CH₃, 7-CH₃, aromatic Aromatic protons at δ 6.8–7.5 ppm Enhanced stability due to aromaticity

Q & A

(Basic) What are the common synthetic routes for 4,6-dimethyl-3,4-dihydropyran-2-one, and how do reaction conditions influence yield and stereochemistry?

Methodological Answer:
The compound can be synthesized via:

  • Phase-Transfer Catalysis (PTC): Using ethyl acetoacetate as a Michael donor with potassium phosphate as a base under nitrogen atmosphere, achieving moderate yields (21%) and enantiomeric excess (75% ee) via chiral HPLC analysis .
  • Acid-Catalyzed Cyclization: Reactions in trifluoroacetic acid or acetonitrile with aromatic compounds yield dihydropyran derivatives or fluorinated butadienes, depending on acid strength and temperature. DFT calculations help predict product distribution .
  • Diels-Alder Reactions: Intermediate quinone methides generated in situ from α,β-unsaturated acid chlorides or ethyl vinyl ether can form dihydropyranone scaffolds .

Key Considerations: Optimize base/acid selection, temperature, and solvent polarity to control stereochemistry and avoid side products.

(Advanced) How can enantioselective synthesis of this compound be optimized using asymmetric catalysis?

Methodological Answer:
Enantioselectivity is achieved via:

  • Chiral Phase-Transfer Catalysts (PTC): Employ cinchona alkaloid-derived catalysts to induce asymmetry during cyclization. Monitor ee using chiral HPLC (e.g., Chiralpak AD column) .
  • Stereochemical Confirmation: Compare experimental optical rotations with literature data or perform X-ray crystallography on derivatives to assign absolute configuration .

Challenges: Low yields (e.g., 21% in PTC) due to competing pathways. Screen co-solvents (e.g., DCM) and adjust catalyst loading to improve efficiency.

(Advanced) How do reaction conditions (e.g., acid strength, solvent) lead to divergent products in dihydropyranone synthesis?

Methodological Answer:

  • Acid-Dependent Pathways: In trifluoroacetic acid, protonation stabilizes intermediates favoring dihydropyranones. In weaker acids (e.g., p-toluenesulfonic acid), ring-opening reactions dominate, yielding fluorinated butadienes .
  • Solvent Effects: Polar aprotic solvents (e.g., acetonitrile) stabilize charged intermediates, while nonpolar solvents may favor cyclization.

Experimental Design: Use DFT calculations to model transition states and predict product selectivity under varying conditions .

(Basic) What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • X-ray Crystallography: Resolve bond lengths and angles (e.g., S–S bonds: 2.522–2.561 Å) and confirm planarity of the dihydropyranone ring .
  • NMR Spectroscopy: Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to identify methyl groups (δ ~1.2–1.5 ppm) and carbonyl signals (δ ~170–180 ppm).
  • Chiral HPLC: Quantify enantiomeric excess using columns like Chiralpak AD with hexane/isopropanol mobile phases .

(Advanced) How can contradictions in crystallographic data (e.g., bond length variations) be resolved for dihydropyranone derivatives?

Methodological Answer:

  • Crystal Packing Effects: Differences in S–S bond lengths (e.g., 2.522 Å vs. 2.561 Å) arise from intermolecular forces. Perform CNDO/2 calculations to analyze electron density distribution and validate structural assignments .
  • Multi-Molecule Asymmetric Units: Compare independent molecules in the unit cell to identify conformational flexibility. Refine structures using high-resolution data (R-factor < 0.05) .

(Advanced) What computational methods are used to study reaction mechanisms involving dihydropyranones?

Methodological Answer:

  • DFT Calculations: Model acid-catalyzed pathways (e.g., protonation of intermediates) to explain product selectivity. Use B3LYP/6-31G* basis sets for energy profiling .
  • Transition State Analysis: Identify rate-determining steps and steric effects using Gaussian or ORCA software. Compare activation energies under varying conditions .

(Basic) What biological activities have been explored for dihydropyranone derivatives, and how are they assessed?

Methodological Answer:

  • Antioxidant Assays: Use DPPH radical scavenging or FRAP assays to quantify activity. Compare IC50_{50} values with standards like ascorbic acid .
  • Anti-Inflammatory Screening: Measure inhibition of COX-2 or TNF-α in cell-based assays (e.g., RAW 264.7 macrophages) .

Limitations: Structural analogs (e.g., 4-hydroxy-6-phenylethyl derivatives) may exhibit higher activity due to enhanced lipophilicity .

(Advanced) How can structure-activity relationship (SAR) studies guide the design of dihydropyranone-based bioactive compounds?

Methodological Answer:

  • Substituent Effects: Introduce electron-withdrawing groups (e.g., CF3_3) to improve metabolic stability or methyl groups to modulate ring strain .
  • Bioisosteric Replacement: Replace sulfur with oxygen in thioether analogs to reduce toxicity while retaining activity .

Case Study: Compare 2,6-dimethyl vs. 4,6-dimethyl derivatives to evaluate steric effects on enzyme binding .

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